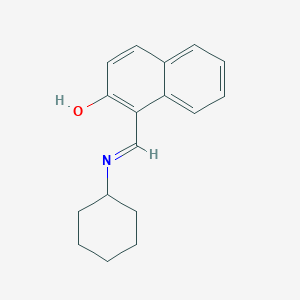![molecular formula C28H42N4O2 B11557107 1,1'-Decane-1,10-diylbis[3-(2,3-dimethylphenyl)urea]](/img/structure/B11557107.png)
1,1'-Decane-1,10-diylbis[3-(2,3-dimethylphenyl)urea]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-DIMETHYLPHENYL)-1-(10-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]AMINO}DECYL)UREA is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and urea linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-DIMETHYLPHENYL)-1-(10-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]AMINO}DECYL)UREA typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,3-dimethylphenyl isocyanate with a decylamine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure precision and consistency. The use of high-purity reagents and solvents is crucial to achieve the desired yield and purity. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-DIMETHYLPHENYL)-1-(10-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]AMINO}DECYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2,3-DIMETHYLPHENYL)-1-(10-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]AMINO}DECYL)UREA has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2,3-DIMETHYLPHENYL)-1-(10-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]AMINO}DECYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3-DIMETHYLPHENYL)-1-(10-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]AMINO}DECYL)CARBAMATE
- 3-(2,3-DIMETHYLPHENYL)-1-(10-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]AMINO}DECYL)THIOUREA
Uniqueness
Compared to similar compounds, 3-(2,3-DIMETHYLPHENYL)-1-(10-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]AMINO}DECYL)UREA is unique due to its specific urea linkage and the presence of multiple aromatic rings. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C28H42N4O2 |
|---|---|
Molecular Weight |
466.7 g/mol |
IUPAC Name |
1-(2,3-dimethylphenyl)-3-[10-[(2,3-dimethylphenyl)carbamoylamino]decyl]urea |
InChI |
InChI=1S/C28H42N4O2/c1-21-15-13-17-25(23(21)3)31-27(33)29-19-11-9-7-5-6-8-10-12-20-30-28(34)32-26-18-14-16-22(2)24(26)4/h13-18H,5-12,19-20H2,1-4H3,(H2,29,31,33)(H2,30,32,34) |
InChI Key |
GGVVUYBHVLNRKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NCCCCCCCCCCNC(=O)NC2=CC=CC(=C2C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11557027.png)
![N'-[(E)-(4-hydroxy-3-iodophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11557028.png)

![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11557035.png)
![2-(3-bromophenoxy)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11557037.png)
![N-({N'-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11557038.png)
![2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B11557040.png)
![N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(4-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11557043.png)
![N'-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-(3-chlorophenoxy)propanehydrazide](/img/structure/B11557045.png)
![2-(4-methoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-2,3-dihydro-1H-isoindole-5-carbohydrazide](/img/structure/B11557062.png)
![2-[(4-methylphenyl)amino]-N'-[(1E)-(3-phenoxyphenyl)methylene]acetohydrazide](/img/structure/B11557068.png)
![2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide](/img/structure/B11557073.png)
![N-[(1E)-3-[(2E)-2-(2-hydroxy-3,5-diiodobenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B11557083.png)
![2-[({6-Nitro-1,3-benzodioxol-5-yl}methylene)amino]-4,5-dimethylphenol](/img/structure/B11557106.png)
